molecular formula C17H15BrN2O3 B2950158 2-acetamido-N-(2-benzoyl-4-bromophenyl)acetamide CAS No. 313502-80-6

2-acetamido-N-(2-benzoyl-4-bromophenyl)acetamide

Cat. No. B2950158
CAS RN: 313502-80-6
M. Wt: 375.222
InChI Key: OBIRRVNCMZECIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-acetamido-N-(2-benzoyl-4-bromophenyl)acetamide (2-ABBA) is a small molecule that has been extensively studied for its potential applications in various areas of scientific research. 2-ABBA is a synthetic compound that has been used in many laboratory experiments and is often used as a model system to study the effects of small molecules on biological systems.

Mechanism of Action

2-acetamido-N-(2-benzoyl-4-bromophenyl)acetamide has been shown to bind to a variety of proteins, including G-protein coupled receptors, ion channels, and enzymes. It has been shown to modulate the activity of these proteins by binding to specific sites on the protein and altering its conformational structure. This binding can result in changes in the activity of the protein, which can lead to changes in cellular processes.
Biochemical and Physiological Effects
2-acetamido-N-(2-benzoyl-4-bromophenyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of various proteins, including G-protein coupled receptors, ion channels, and enzymes. In addition, 2-acetamido-N-(2-benzoyl-4-bromophenyl)acetamide has been shown to modulate the expression of certain genes, which can lead to changes in cellular processes. Furthermore, 2-acetamido-N-(2-benzoyl-4-bromophenyl)acetamide has been shown to affect the metabolism of certain molecules, such as glucose and fatty acids.

Advantages and Limitations for Lab Experiments

2-acetamido-N-(2-benzoyl-4-bromophenyl)acetamide has several advantages for use in laboratory experiments. First, it is a small molecule that is easy to synthesize and manipulate. Second, it can be used to study the effects of small molecules on biological systems. Third, it can be used to study the transport of drugs across cell membranes. Finally, it can be used to study the effects of small molecules on protein structure and function. However, there are some limitations to using 2-acetamido-N-(2-benzoyl-4-bromophenyl)acetamide for laboratory experiments. First, it is not a natural compound and may not behave in the same way as a natural compound would. Second, it may not be as stable as a natural compound, which could lead to unpredictable results in experiments. Finally, it may not be as effective as a natural compound when used in experiments.

Future Directions

For research involving 2-acetamido-N-(2-benzoyl-4-bromophenyl)acetamide include further exploring its mechanism of action, developing more efficient synthesis methods, studying its effects on various biological systems, and exploring its potential applications in drug delivery. Additionally, further research could be conducted to explore the effects of 2-acetamido-N-(2-benzoyl-4-bromophenyl)acetamide on gene expression and metabolism. Finally, further research could be conducted to explore the potential therapeutic applications of 2-acetamido-N-(2-benzoyl-4-bromophenyl)acetamide.

Synthesis Methods

2-acetamido-N-(2-benzoyl-4-bromophenyl)acetamide is synthesized by a two-step process. First, 2-bromo-4-benzoylbenzoic acid is reacted with acetic anhydride in the presence of pyridine to form 2-acetamido-N-(2-benzoyl-4-bromophenyl)acetamide. This reaction is carried out at room temperature and is complete in approximately two hours. The second step involves the reaction of 2-acetamido-N-(2-benzoyl-4-bromophenyl)acetamide with a base such as sodium hydroxide in order to deprotect the acetamide group. This reaction is also carried out at room temperature and is complete in approximately one hour.

Scientific Research Applications

2-acetamido-N-(2-benzoyl-4-bromophenyl)acetamide has been used in various areas of scientific research, including drug development, drug delivery, and biochemistry. In drug development, 2-acetamido-N-(2-benzoyl-4-bromophenyl)acetamide has been used to study the effects of small molecules on biological systems. In drug delivery, 2-acetamido-N-(2-benzoyl-4-bromophenyl)acetamide has been used to study the transport of drugs across cell membranes. In biochemistry, 2-acetamido-N-(2-benzoyl-4-bromophenyl)acetamide has been used to study the effects of small molecules on protein structure and function.

properties

IUPAC Name

2-acetamido-N-(2-benzoyl-4-bromophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O3/c1-11(21)19-10-16(22)20-15-8-7-13(18)9-14(15)17(23)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBIRRVNCMZECIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)NC1=C(C=C(C=C1)Br)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-acetamido-N-(2-benzoyl-4-bromophenyl)acetamide

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